

# Ac-WVAD-AMC: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ac-WVAD-AMC

Cat. No.: B12384291

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This in-depth technical guide provides comprehensive information on the fluorogenic caspase-1 and caspase-4 substrate, **Ac-WVAD-AMC**. This document details its core properties, handling procedures, and experimental applications, with a focus on quantitative data presentation, detailed methodologies, and clear visual representations of key concepts.

## Product Information

**Ac-WVAD-AMC** (Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase-1 and caspase-4 activity.<sup>[1]</sup> Its sequence, WVAD, is recognized and cleaved by these caspases, which play critical roles in inflammatory and apoptotic signaling pathways.<sup>[1]</sup>

## Mechanism of Action

The substrate consists of the WVAD peptide sequence conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase-1 or caspase-4 enzyme, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be measured to quantify enzyme activity. The fluorescence intensity is directly proportional to the amount of caspase activity in the sample.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Ac-WVAD-AMC** and its fluorescent product, AMC.

Table 1: **Ac-WVAD-AMC** Product Specifications

Property	Value	Reference
Molecular Formula	C <sub>35</sub> H <sub>40</sub> N <sub>6</sub> O <sub>9</sub>	[1]
Molecular Weight	688.7 g/mol	[1]
CAS Number	219661-33-3	[2]
Purity	Typically ≥95% by HPLC	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	

Table 2: Spectroscopic Properties of Cleaved AMC

Property	Wavelength (nm)	Reference(s)
Excitation Maximum	345 - 380	[3]
Emission Maximum	430 - 460	[4]

## Handling and Storage

Proper handling and storage of **Ac-WVAD-AMC** are crucial for maintaining its stability and performance.

- **Storage of Lyophilized Powder:** Store the lyophilized solid at -20°C, protected from light.
- **Reconstitution:** Reconstitute the peptide in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).
- **Storage of Stock Solution:** Aliquot the reconstituted stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.

## Experimental Protocols

This section provides a detailed methodology for a standard caspase-1 activity assay in cell lysates using **Ac-WVAD-AMC**.

### Reagent Preparation

- Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Note: DTT should be added fresh before use.
- Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, and 2 mM DTT. Note: DTT should be added fresh before use.
- **Ac-WVAD-AMC** Stock Solution: 10 mM in DMSO.
- **Ac-WVAD-AMC** Working Solution: Dilute the 10 mM stock solution in Assay Buffer to a 2X final concentration (e.g., 100  $\mu$ M, for a final assay concentration of 50  $\mu$ M).

### Cell Lysate Preparation

- Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
- Harvest cells by centrifugation at 400 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100  $\mu$ L per 1-5 million cells).
- Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

## Caspase-1 Activity Assay

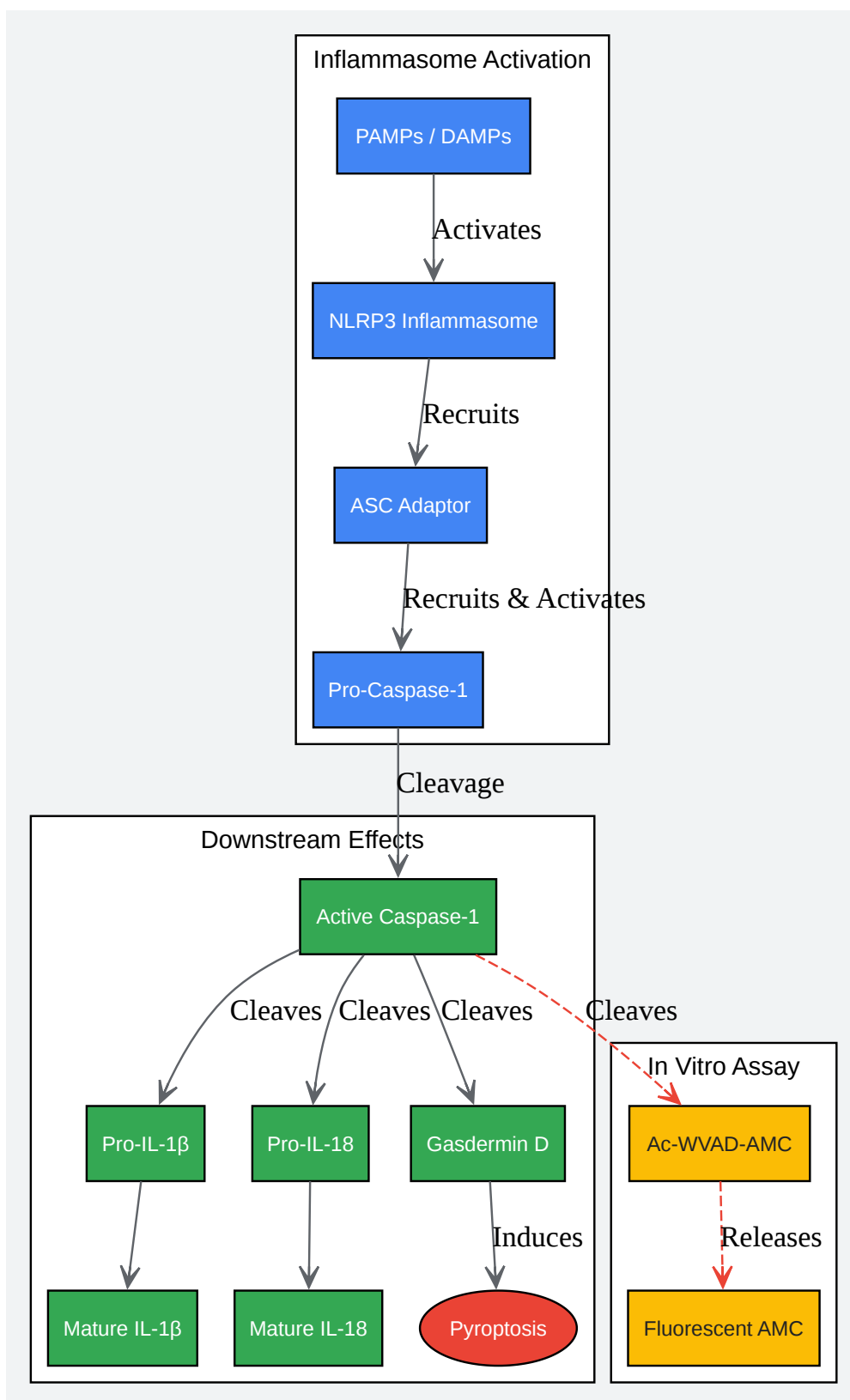
- In a 96-well black, flat-bottom plate, add 50  $\mu$ L of cell lysate per well. Adjust the protein concentration of all samples to be equal using Lysis Buffer. Include a blank well with 50  $\mu$ L of Lysis Buffer only.
- Add 50  $\mu$ L of the 2X **Ac-WVAD-AMC** working solution to each well, including the blank. This brings the total volume to 100  $\mu$ L and the final substrate concentration to 50  $\mu$ M.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.

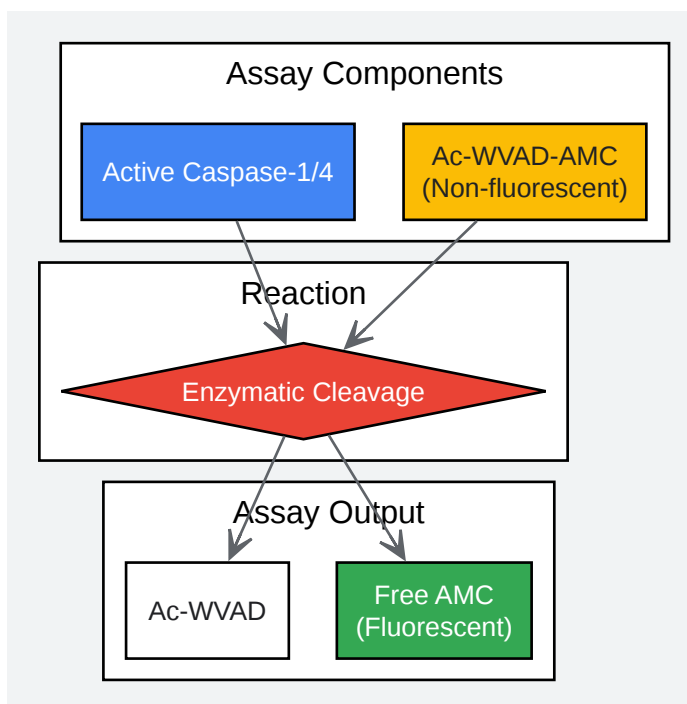
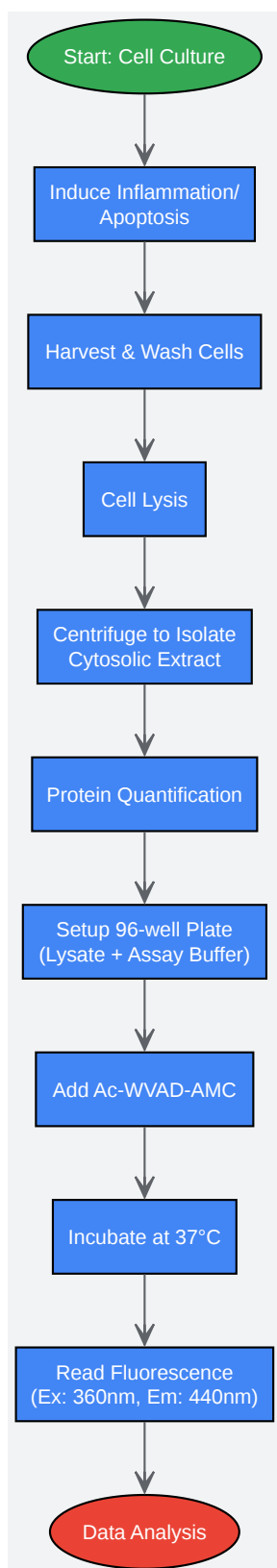
## Data Analysis

- Subtract the fluorescence values of the blank from all experimental readings.
- Plot the fluorescence intensity versus time for each sample.
- The rate of the reaction (change in fluorescence over time) is proportional to the caspase-1 activity. This can be determined from the linear portion of the curve.
- For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.

## Visualizations

The following diagrams illustrate key pathways and workflows related to the use of **Ac-WVAD-AMC**.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)